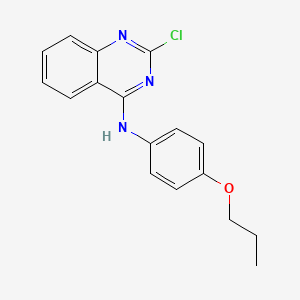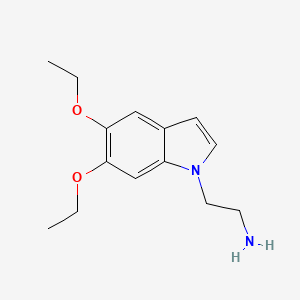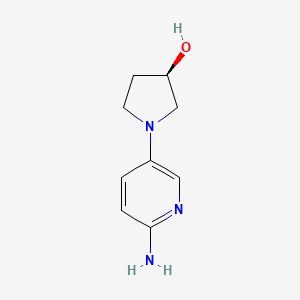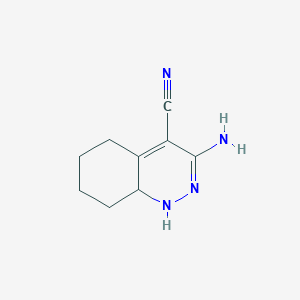
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes fluorine, sulfur, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Addition of the Methylthio Group: This can be done using thiolation reactions where a methylthio group is added to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent but can include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- 3-(2-bromophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
- 3-(2-iodophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in medicinal chemistry for the development of new drugs.
Propriétés
Numéro CAS |
89069-42-1 |
|---|---|
Formule moléculaire |
C17H13FN2OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-22-17-19-14(12-7-3-2-4-8-12)11-16(21)20(17)15-10-6-5-9-13(15)18/h2-11H,1H3 |
Clé InChI |
GMDJAFFHGDFRPS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)










![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
